The synthesis of (±)-4-(4-chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol, the racemic form of 1-benzyl-3,3-difluoropiperidin-4-ol, has been achieved as a difluorinated analogue of reduced haloperidol. [] Specific details about the synthetic route and conditions for 1-Benzyl-3,3-difluoropiperidin-4-ol itself are not available in the provided literature.
1-Benzyl-3,3-difluoropiperidin-4-ol is believed to exert its effects primarily through its interaction with the sigma-1 receptor (S1R). [] While the exact mechanism is not fully elucidated in the provided papers, research suggests that it facilitates the release of brain-derived neurotrophic factor (BDNF) from astrocytes, a process thought to be S1R-dependent. [] BDNF plays a crucial role in neuronal survival, growth, and differentiation, and its increased levels are associated with potential benefits in cognitive function.
Based on preliminary research, 1-benzyl-3,3-difluoropiperidin-4-ol exhibits promising therapeutic potential, particularly in addressing cognitive impairments. [] Its ability to enhance BDNF release suggests its potential applicability in conditions characterized by impaired cognitive function, such as Alzheimer's disease and other neurodegenerative disorders.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: